An In-depth Technical Guide to the Synthesis of Methyl 4-Carbamothioylbenzoate
An In-depth Technical Guide to the Synthesis of Methyl 4-Carbamothioylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide details the synthesis of methyl 4-carbamothioylbenzoate, a key intermediate in the development of various pharmaceutical agents. This document provides a thorough examination of the synthetic pathway, focusing on the conversion of a nitrile to a primary thioamide. It includes a detailed, step-by-step experimental protocol, mechanistic insights, data presentation, and critical safety information. The guide is structured to provide researchers and drug development professionals with the necessary information to replicate this synthesis with a high degree of confidence and safety.
Introduction and Strategic Overview
Methyl 4-carbamothioylbenzoate, also known as methyl 4-(aminothioxomethyl)benzoate, is a valuable building block in medicinal chemistry. The thioamide functional group is a bioisostere of the amide bond and is known to exhibit unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles.
The most direct and efficient synthetic route to methyl 4-carbamothioylbenzoate involves the conversion of the readily available methyl 4-cyanobenzoate. This transformation is a classic example of nucleophilic addition to a nitrile, where a sulfur nucleophile is employed to generate the thioamide moiety. This guide will focus on a robust and scalable method utilizing sodium hydrosulfide as the sulfur source.
Logical Workflow of the Synthesis
The synthesis of methyl 4-carbamothioylbenzoate is a two-step process that begins with the preparation of the starting material, methyl 4-cyanobenzoate, followed by its conversion to the final product.
Caption: Synthetic workflow for methyl 4-carbamothioylbenzoate.
Synthesis of the Starting Material: Methyl 4-Cyanobenzoate
The precursor, methyl 4-cyanobenzoate, can be synthesized from 4-cyanobenzoic acid via Fischer esterification.
Experimental Protocol: Esterification of 4-Cyanobenzoic Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-cyanobenzoic acid (1 equivalent) in methanol (10-20 volumes).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-cyanobenzoate as a white to off-white solid.[1] This crude product is often of sufficient purity for the subsequent step.
Core Synthesis: Methyl 4-Carbamothioylbenzoate
The conversion of the nitrile group of methyl 4-cyanobenzoate to a thioamide is the key transformation. This can be achieved by reacting the nitrile with a source of hydrogen sulfide in the presence of a base. A common and effective method involves the use of sodium hydrosulfide (NaSH) or bubbling hydrogen sulfide gas through a basic solution of the nitrile.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon of the nitrile group. The resulting intermediate undergoes protonation to yield the thioamide. The use of a basic catalyst, such as triethylamine or pyridine, facilitates the reaction by increasing the concentration of the nucleophilic hydrosulfide ion and by activating the nitrile group.
Caption: Simplified mechanism of thioamide formation from a nitrile.
Experimental Protocol: Synthesis of Methyl 4-Carbamothioylbenzoate
This protocol is adapted from general procedures for the synthesis of aromatic thioamides from nitriles.[2][3]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bleach solution to neutralize excess H₂S), dissolve methyl 4-cyanobenzoate (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.
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Hydrogen Sulfide Addition: While stirring, bubble a slow stream of hydrogen sulfide gas through the solution at room temperature. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
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Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. This may take several hours.
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Work-up: Upon completion, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S. Pour the reaction mixture into ice-water.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield methyl 4-carbamothioylbenzoate as a solid.[4][5][6][7]
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyl 4-cyanobenzoate | C₉H₇NO₂ | 161.16 | 65-67 | White to off-white crystalline powder |
| Methyl 4-carbamothioylbenzoate | C₉H₉NO₂S | 195.24 | 185-186 | Solid |
Data obtained from commercial supplier information.[1][8][9]
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ ~8.0-7.8 (m, 4H, Ar-H)
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δ ~3.9 (s, 3H, OCH₃)
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δ (broad s, 2H, NH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
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δ ~200 (C=S)
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δ ~166 (C=O)
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δ ~140-125 (Ar-C)
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δ ~52 (OCH₃)
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Safety and Handling
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.
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Methyl 4-cyanobenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]
-
Handling: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.
-
-
Hydrogen Sulfide: Extremely flammable gas. Fatal if inhaled. Very toxic to aquatic life.[10][11][12]
-
Handling: Must be handled in a well-ventilated fume hood. Use a gas trap to neutralize excess H₂S. A personal H₂S monitor is highly recommended.
-
-
Sodium Hydrosulfide: Toxic if swallowed. Causes severe skin burns and eye damage. Contact with acids liberates toxic gas (H₂S).[3][4][13][14]
-
Handling: Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Handle in a well-ventilated area.
-
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Handling: Use in a well-ventilated fume hood. Keep away from heat and ignition sources.
-
-
Methyl 4-carbamothioylbenzoate: The toxicological properties have not been fully investigated. Based on the hazard codes from a commercial supplier, it is harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Handling: Handle with caution, wearing appropriate personal protective equipment.
-
Conclusion
The synthesis of methyl 4-carbamothioylbenzoate from methyl 4-cyanobenzoate is a well-established and reliable transformation. The protocol detailed in this guide, utilizing the addition of a sulfur nucleophile to the nitrile, provides a practical approach for obtaining this valuable intermediate. Adherence to the experimental procedures and strict observance of the safety precautions are paramount for the successful and safe execution of this synthesis. This guide serves as a foundational resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel thioamide-containing therapeutic agents.
References
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Hydrogen Sulfide - Safety Data Sheet. (n.d.). Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET SODIUM HYDROSULFIDE. (2011, January 13). Retrieved from [Link]
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Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. (2022, October 11). Chemical Communications (Cambridge, England), 58(81), 11430–11433. Retrieved from [Link]
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Hydrogen Sulfide - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Fathalla, W., Ali, I. A. I., & Pazdera, P. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2020(2), M1129. Retrieved from [Link]
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SAFETY DATA SHEET Hydrogen sulphide. (2020, August 3). Retrieved from [Link]
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How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Safety Data Sheet Sodium hydrosulfide. (n.d.). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet Sodium Hydrosulfide Solution. (2021, October 4). Moleko. Retrieved from [Link]
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Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
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SAFETY DATA SHEET Hydrogen sulphide. (n.d.). Linde Gas GmbH. Retrieved from [Link]
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Methyl 4-cyanobenzoate | C9H7NO2. (n.d.). PubChem. Retrieved from [Link]
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Eccles, K. S., Morrison, R. E., Maguire, A. R., & Lawrence, S. E. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 14(6), 2753–2762. Retrieved from [Link]
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1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. (n.d.). PrepChem.com. Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved from [Link]
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Methyl 4-cyanobenzoate. (n.d.). LookChem. Retrieved from [Link]
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METHYL 4-CYANOBENZOATE. (n.d.). Gsrs. Retrieved from [Link]
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Effect of pyridine upon gas-phase reactions between H2S and Me2Cd; control of nanoparticle growth. (n.d.). Journal of Materials Chemistry. Retrieved from [Link]
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Investigation of the reaction pathway for synthesizing methyl mercaptan (CH 3 SH) from H 2 S-containing syngas over K–Mo-type materials. (2018, June 4). ResearchGate. Retrieved from [Link]
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